molecular formula C18H19N5O B251161 N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide

Katalognummer: B251161
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: BNALZWFZCXJAHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, and it has been shown to have a range of biochemical and physiological effects.

Wirkmechanismus

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 activates the sGC enzyme, which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a key signaling molecule that regulates a range of physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By activating sGC, this compound 41-2272 increases the production of cGMP, leading to a range of physiological effects.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have a range of biochemical and physiological effects. In addition to its effects on pulmonary vascular function, this compound 41-2272 has been shown to improve endothelial function, reduce inflammation, and inhibit platelet aggregation. This compound 41-2272 has also been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has several advantages as a research tool. It is a highly specific sGC activator, and it has been extensively studied in animal models of disease. However, there are also limitations to its use in lab experiments. This compound 41-2272 is a relatively complex molecule, and its synthesis can be challenging. Additionally, its effects can be dose-dependent, and it may have off-target effects at high concentrations.

Zukünftige Richtungen

There are several areas of research that could be explored in the future with regard to N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272. One potential direction is the development of more efficient synthesis methods for this compound 41-2272 and related compounds. Another area of research is the investigation of the potential therapeutic applications of this compound 41-2272 in other disease contexts, such as neurodegenerative diseases and cancer. Additionally, further studies are needed to better understand the mechanisms underlying the effects of this compound 41-2272, including its effects on downstream signaling pathways and its potential off-target effects.

Synthesemethoden

The synthesis of N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been described in several research articles. One of the most common methods involves the reaction of 4-bromo-1,1'-biphenyl with 2-butyl-1H-tetrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-amino-N,N-dimethylbenzamide to yield this compound 41-2272.

Wissenschaftliche Forschungsanwendungen

N-(2-butyl-2H-tetraazol-5-yl)[1,1'-biphenyl]-4-carboxamide 41-2272 has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of pulmonary hypertension. This compound 41-2272 has been shown to improve pulmonary vascular function and reduce pulmonary arterial pressure in animal models of pulmonary hypertension.

Eigenschaften

Molekularformel

C18H19N5O

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-(2-butyltetrazol-5-yl)-4-phenylbenzamide

InChI

InChI=1S/C18H19N5O/c1-2-3-13-23-21-18(20-22-23)19-17(24)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3,(H,19,21,24)

InChI-Schlüssel

BNALZWFZCXJAHQ-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Kanonische SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.